6-Amino-5-(2,2-diethoxyethyl)-2-mercaptopyrimidin-4-OL 6-Amino-5-(2,2-diethoxyethyl)-2-mercaptopyrimidin-4-OL
Brand Name: Vulcanchem
CAS No.: 7400-05-7
VCID: VC20760642
InChI: InChI=1S/C10H17N3O3S/c1-3-15-7(16-4-2)5-6-8(11)12-10(17)13-9(6)14/h7H,3-5H2,1-2H3,(H4,11,12,13,14,17)
SMILES: CCOC(CC1=C(NC(=S)NC1=O)N)OCC
Molecular Formula: C10H17N3O3S
Molecular Weight: 259.33 g/mol

6-Amino-5-(2,2-diethoxyethyl)-2-mercaptopyrimidin-4-OL

CAS No.: 7400-05-7

Cat. No.: VC20760642

Molecular Formula: C10H17N3O3S

Molecular Weight: 259.33 g/mol

* For research use only. Not for human or veterinary use.

6-Amino-5-(2,2-diethoxyethyl)-2-mercaptopyrimidin-4-OL - 7400-05-7

CAS No. 7400-05-7
Molecular Formula C10H17N3O3S
Molecular Weight 259.33 g/mol
IUPAC Name 6-amino-5-(2,2-diethoxyethyl)-2-sulfanylidene-1H-pyrimidin-4-one
Standard InChI InChI=1S/C10H17N3O3S/c1-3-15-7(16-4-2)5-6-8(11)12-10(17)13-9(6)14/h7H,3-5H2,1-2H3,(H4,11,12,13,14,17)
Standard InChI Key GKSGXTLNGDMLRR-UHFFFAOYSA-N
Isomeric SMILES CCOC(CC1=C(NC(=NC1=O)S)N)OCC
SMILES CCOC(CC1=C(NC(=S)NC1=O)N)OCC
Canonical SMILES CCOC(CC1=C(NC(=S)NC1=O)N)OCC

Chemical Identity and Structural Characteristics

6-Amino-5-(2,2-diethoxyethyl)-2-mercaptopyrimidin-4-OL belongs to the class of pyrimidine derivatives and is characterized by its complex molecular structure. The compound is identified by the CAS registry number 7400-05-7 and has a molecular formula of C₁₀H₁₇N₃O₃S with a molecular weight of 259.33 g/mol .

The structure features a pyrimidine ring as its core scaffold with four key functional groups:

  • An amino group at position 6

  • A diethoxyethyl side chain at position 5

  • A mercapto (thiol) group at position 2

  • A hydroxyl group at position 4

These functional groups contribute to the compound's chemical reactivity and potential biological activities. The presence of the mercapto group is particularly significant as it may be responsible for some of the compound's reported antiviral properties.

Synonyms and Alternative Nomenclature

The compound is known by several synonyms in scientific literature and commercial catalogs:

  • NSC 59249

  • 4(1H)-Pyrimidinone, 6-amino-5-(2,2-diethoxyethyl)-2,3-dihydro-2-thioxo-

  • 6-amino-5-(2,2-diethoxyethyl)-2-sulfanylidene-1H-pyrimidin-4-one

  • 6-Amino-5-(2,2-diethoxyethyl)-2-mercaptopyrimidin-4-ol

  • 6-Amino-5(2,2-diethoxyethyl)-4-hydroxy-2-mercaptopyrimidine

  • Tofacitinib Impurity 205

  • Tofacitinib Impurity 157

Physical and Chemical Properties

Physical Properties

6-Amino-5-(2,2-diethoxyethyl)-2-mercaptopyrimidin-4-OL exhibits distinct physical characteristics that determine its handling requirements and potential applications. These properties are summarized in the following table:

PropertyValue
Molecular FormulaC₁₀H₁₇N₃O₃S
Molecular Weight259.33 g/mol
Physical StateSolid
ColorWhite to Off-White
Melting Point>300°C
Density1.27 g/cm³
SolubilitySoluble in DMSO and Methanol
pKa (Predicted)8.08±0.25
StabilitySensitive to Aqueous Acid
Recommended Storage-20°C Freezer or Dark place, Inert atmosphere, 2-8°C

The compound's high melting point exceeding 300°C indicates strong intermolecular forces, likely due to extensive hydrogen bonding between the functional groups present in the molecule . Its limited solubility in aqueous media and preferential solubility in polar organic solvents such as DMSO and methanol presents challenges for certain applications but facilitates its use in organic synthesis procedures.

Chemical Reactivity

The chemical behavior of 6-Amino-5-(2,2-diethoxyethyl)-2-mercaptopyrimidin-4-OL is governed by its functional groups:

  • The amino group at position 6 can participate in nucleophilic substitution reactions and form hydrogen bonds.

  • The mercapto group at position 2 is susceptible to oxidation reactions, potentially forming disulfides or sulfonic acids. This group can also participate in various substitution reactions.

  • The hydroxyl group at position 4 contributes to hydrogen bonding and can undergo esterification reactions.

  • The diethoxyethyl side chain contains acetal functionality that is sensitive to hydrolysis under acidic conditions, which explains the compound's noted sensitivity to aqueous acid .

These reactive sites make the compound versatile for various chemical transformations, explaining its value as a synthetic intermediate in pharmaceutical production.

Synthesis Methods

Laboratory Synthesis Procedures

The synthesis of 6-Amino-5-(2,2-diethoxyethyl)-2-mercaptopyrimidin-4-OL typically involves the reaction between 2-cyano-4,4-diethoxybutyric acid ethyl ester and thiourea under basic conditions. Several procedures have been documented with varying yields and specific reaction parameters.

Method Using Sodium Ethoxide

A common synthetic route involves:

  • Addition of sodium (2.05 g, 89 mmol) to ethanol (200 ml) in small portions.

  • Addition of 2-cyano-4,4-diethoxybutyric acid ethyl ester (9.292 g, 40.5 mmol) in ethanol (50 ml).

  • Addition of thiourea (3.08 g, 40.4 mmol).

  • Heating the mixture at 85°C for 18 hours.

  • Cooling to room temperature, concentrating the solution, and adding saturated aqueous ammonium chloride solution (150 ml).

  • Stirring at room temperature for 18 hours, filtering the solid, and washing with water.

This procedure typically yields approximately 36% of the desired product .

Modified Procedure with Higher Yield

An improved synthesis procedure includes:

  • Dissolving 2-cyano-4,4-diethoxybutyric acid ethyl ester in 20% sodium ethoxide solution in ethanol.

  • Adding thiourea and refluxing overnight.

  • Concentrating the reaction solution to dryness, diluting with water, and washing with ethyl ether.

  • Adjusting the pH of the aqueous phase to neutrality with acetic acid.

  • Collecting and drying the precipitated solid.

This modified approach has reported yields of approximately 62%, representing a significant improvement over the first method .

Optimized Industrial-Scale Procedure

For larger-scale production, the following optimized procedure has been documented:

  • Adding sodium (3.3 g, 99 mmol) to ethanol (75 ml) at 0°C.

  • Adding thiourea (7.5 g, 99 mmol) and ethyl 2-cyano-4,4-diethoxybutyrate (20.6 g, 90 mmol) after complete sodium reaction.

  • Refluxing the mixture for 10 hours.

  • After cooling, removing the solvent under vacuum and partitioning the residue between water and ether.

  • Acidifying the aqueous phase with acetic acid (5.7 ml, 99 mmol).

  • Filtering and drying the precipitated product.

This optimized procedure yields approximately 93% of 6-amino-5-(2,2-diethoxyethyl)-2-mercaptopyrimidin-4-ol as a beige powder .

Spectroscopic Characterization

The identity and purity of synthesized 6-Amino-5-(2,2-diethoxyethyl)-2-mercaptopyrimidin-4-OL can be confirmed through proton nuclear magnetic resonance (¹H NMR) spectroscopy. The characteristic NMR signals include:

¹H NMR (300 MHz, DMSO-d6): δ 11.75 (s, 1H), 11.44 (s, 1H), 6.07 (s, 2H), 4.50 (t, J = 5.6, 1H), 3.59 (dq, J = 7.0, 9.5, 2H), 3.40 (dq, J = 7.0, 9.6, 2H), 2.44 (d, J = 5.6, 2H), 1.07 (t, J = 7.0, 6H) .

These spectral data confirm the structure of the compound and provide a means for quality control in synthesis operations.

Applications and Biological Relevance

Pharmaceutical Applications

6-Amino-5-(2,2-diethoxyethyl)-2-mercaptopyrimidin-4-OL serves as a key intermediate in pharmaceutical synthesis, particularly:

  • As a precursor in the synthesis of thymidine phosphorylase inhibitors, which have potential applications in cancer therapy .

  • As a building block in the synthesis of pyrrolo[2,3-d]pyrimidine derivatives, which form the core structure of several important pharmaceutical compounds .

  • The compound has been identified as Tofacitinib Impurity 205 and Tofacitinib Impurity 157, indicating its relevance in the manufacturing process of Tofacitinib, a Janus kinase (JAK) inhibitor used in treating rheumatoid arthritis and other inflammatory conditions .

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